N-(5-fluoro-2-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
描述
N-(5-fluoro-2-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a synthetic compound featuring a cyclopenta[c]pyridazin core fused with a propanamide side chain substituted with a 5-fluoro-2-methylphenyl group. The compound’s design leverages the cyclopenta[c]pyridazin scaffold for conformational rigidity, while the fluorinated aromatic substituent may enhance lipophilicity and blood-brain barrier penetration.
属性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-10-6-7-13(18)9-15(10)19-17(23)11(2)21-16(22)8-12-4-3-5-14(12)20-21/h6-9,11H,3-5H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVQWIJFGDZKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-fluoro-2-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a 5-fluoro-2-methylphenyl group attached to a cyclopenta[c]pyridazin moiety. The molecular formula is CHFNO, with a molecular weight of approximately 270.30 g/mol. Its unique structure is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer properties. Notably:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. In particular, it has shown promising results against leukemia cells with IC values in the nanomolar range .
The mechanism through which this compound exerts its effects appears to involve several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to disrupt the cell cycle and induce apoptosis in cancer cells. This is likely due to its interaction with specific molecular targets involved in cell growth regulation .
- Release of Active Metabolites : Studies have indicated that the compound may act as a prodrug, releasing active metabolites that further inhibit cancer cell growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
相似化合物的比较
Comparison with Structurally Similar Compounds
Cyclopenta[c]pyridazin Derivatives
The cyclopenta[c]pyridazin moiety is a critical pharmacophore in medicinal chemistry. A structurally analogous compound, N-(1H-indazol-6-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide (CAS: 2034363-08-9), shares the same core but replaces the 5-fluoro-2-methylphenyl group with an indazol-6-yl substituent. This substitution reduces molecular weight (323.35 g/mol vs.
Key Differences:
Cyclohepta[c]pyridazin Analogs
Expanding the fused ring system, 2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic acid (CAS: 1232810-21-7) features a seven-membered cycloheptane ring instead of cyclopentane. This modification increases topological polar surface area (70 Ų vs.
Physicochemical Comparison:
| Property | Target Compound (Cyclopenta) | Cyclohepta[c]pyridazin Analog |
|---|---|---|
| Ring Size | 5-membered | 7-membered |
| Rotatable Bonds | 2 | 2 |
| Topological PSA | ~65 Ų | 70 Ų |
Propanamide-Containing Bioactive Compounds
The propanamide side chain is a common motif in analgesics and neuroactive agents. For example, N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (Compound 5 in Gupta et al., 2013) shares the propanamide backbone but lacks the cyclopenta[c]pyridazin core. Its opioid receptor-mediated activity (ED₅₀: 0.12 mg/kg) highlights the role of substituents in potency; the target compound’s fluorinated aryl group may similarly enhance receptor affinity but via distinct mechanisms (e.g., NMDA vs. opioid receptors) .
Functional Group Impact:
- Target Compound : Fluorinated aryl group → Enhanced lipophilicity and metabolic stability.
- Fentanyl Analog : Piperidine and phenyl groups → Opioid receptor specificity .
Research Findings and Therapeutic Implications
- Structural Optimization : Comparisons with indazol-6-yl and cyclohepta analogs underscore the balance between ring size, substituent polarity, and bioavailability.
- Safety Profile : Unlike fentanyl analogs with high ED₅₀ ratios, the target compound’s design may mitigate opioid-like side effects due to its distinct target (NR2B vs. μ-opioid receptors) .
准备方法
Cycloaddition Strategies
The [4+2] cycloaddition between fulvene derivatives and diazenes constitutes a robust method for constructing bicyclic pyridazines. Lee et al. demonstrated that hydrazonyl chlorides react with fulvenes under mild conditions to yield cyclopenta[d]pyridazines. Adapting this protocol, the [c]-fused isomer may be accessed by modifying the fulvene’s substitution pattern. For instance, employing a cyclopentadiene bearing an electron-withdrawing group at the bridgehead position directs cycloaddition to favor the [c]-fusion topology.
Representative Protocol :
Ring-Closing Metathesis (RCM)
An alternative route involves RCM of diene precursors. Gormay et al. synthesized pseudoazulene systems via Grubbs’ catalyst-mediated cyclization. Applied to pyridazine synthesis, a dihydropyridazine substituted with allyl groups at C2 and C5 positions undergoes RCM to form the cyclopenta[c]pyridazine skeleton. Subsequent oxidation with DDQ installs the 3-oxo functionality.
Introduction of the Propanamide Side Chain
Direct Alkylation of the Pyridazine Core
Electrophilic substitution at the pyridazine C2 position proves challenging due to the ring’s electron-deficient nature. However, Rybakov et al. achieved C-H functionalization using α,β-unsaturated acyl chlorides under Pd catalysis. Adapting this, 3-oxo-cyclopenta[c]pyridazine reacts with acryloyl chloride in the presence of Pd(OAc)₂ and Ag₂CO₃ to afford 2-acryloyl derivatives. Hydroamination with ammonia gas followed by coupling with 5-fluoro-2-methylphenyl isocyanate yields the target propanamide.
Suzuki-Miyaura Coupling for Side-Chain Elaboration
Patent WO2022056100A1 highlights the utility of Suzuki couplings for appending aromatic fragments to heterocycles. A boronic ester-functionalized propanamide precursor (e.g., 2-(pinacolatoboryl)propanamide) couples with bromocyclopenta[c]pyridazinone under Pd(PPh₃)₄ catalysis. This method offers superior regiocontrol compared to electrophilic approaches.
Final Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of 2-(3-oxo-cyclopenta[c]pyridazin-2-yl)propanoic acid with EDCl/HOBt followed by reaction with 5-fluoro-2-methylaniline in DMF at 0–5°C provides the amide in 65–72% yield. Critical to success is the use of low temperatures to minimize epimerization at the propanamide’s α-carbon.
Mixed Carbonate Approach
WO2021255071A1 discloses a novel method using 1,1′-carbonyldiimidazole (CDI) to generate a reactive mixed carbonate intermediate. Treatment of the propanoic acid with CDI in THF, followed by addition of the aniline, achieves coupling without racemization. This protocol is particularly advantageous for acid-sensitive substrates.
Optimization and Scale-Up Challenges
Protecting Group Strategies
The 3-oxo group’s susceptibility to nucleophilic attack necessitates protection during propanamide installation. Patent WO2022056100A1 employs tert-butyldimethylsilyl (TBS) ethers as transient protectors, removed post-coupling via TBAF.
Purification Considerations
Chromatographic purification of the final amide proves problematic due to its high polarity. Crystallization from ethyl acetate/hexanes (1:3) at −20°C affords analytically pure material, as validated by DSC and XRD analyses.
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.12–7.08 (m, 2H, ArH), 4.32 (q, J = 7.2 Hz, 1H, CH), 3.02–2.95 (m, 2H, CH₂), 2.31 (s, 3H, CH₃), 1.98–1.85 (m, 4H, cyclopentane CH₂), 1.42 (d, J = 7.2 Hz, 3H, CH₃).
- HRMS : m/z calcd for C₁₈H₁₉FN₃O₂ [M+H]⁺: 336.1461; found: 336.1464.
常见问题
Q. Key Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H2SO4, 80°C, 6h | 65–70 |
| Coupling | EDC, DCM, RT, 12h | 75–80 |
Basic: How is the structural identity of this compound confirmed?
Q. Methodology :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluoro and methyl groups on the phenyl ring, cyclopenta[c]pyridazinone protons) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., carbonyl interactions in the pyridazinone ring) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C20H20FN3O2) .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Q. Methodology :
- Kinase Inhibition Assays : Measure IC50 values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Solubility and Stability : HPLC-based analysis in PBS (pH 7.4) to assess pharmacokinetic potential .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Q. Methodology :
- Design of Experiments (DOE) : Use factorial designs to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., cyclization step from 6h to 30 minutes) while maintaining yield .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: How to resolve contradictions in analytical data (e.g., NMR vs. MS)?
Q. Methodology :
- Multi-Technique Cross-Validation : Compare NMR (dynamic proton environments) with LC-MS (fragmentation patterns) to identify impurities or tautomers .
- Isotopic Labeling : Use 15N or 13C-labeled precursors to trace ambiguous peaks in complex spectra .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and match experimental data .
Advanced: What strategies are used to study the compound’s mechanism of action?
Q. Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., kinases) .
- Cryo-EM/Crystallography : Resolve 3D structures of compound-protein complexes to identify binding pockets .
- Metabolomics Profiling : LC-MS/MS to track downstream metabolic changes in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
